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Compound of Interest

Compound Name: 3-Cyano-5-hydroxybenzoic acid

Cat. No.: B2988749

In the landscape of modern chemical research, particularly within drug discovery and materials
science, the strategic design of molecular building blocks is paramount. Substituted benzoic
acids represent a cornerstone class of intermediates, prized for their rigid aromatic core and
versatile functional handles. This guide focuses on a particularly intriguing, yet less-
documented member of this family: 3-Cyano-5-hydroxybenzoic acid.

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a
nitrile—on a single benzene ring makes this compound a highly valuable scaffold. Each group
offers a unique site for chemical modification, opening a vast chemical space for the synthesis
of complex molecules, from targeted therapeutics to advanced polymers. This document
serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals, providing a foundational understanding of its properties, synthesis,
and potential applications, grounded in established chemical principles and data.

Core Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's identity and properties is the bedrock of any
successful research endeavor. While extensive experimental data for 3-Cyano-5-
hydroxybenzoic acid is not broadly published, we can consolidate its known identifiers and
computational properties to build a robust profile.

Chemical Identifiers
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It is crucial to reference this molecule by its unigue CAS number to avoid ambiguity with its
isomers, such as 3-Cyano-4-hydroxybenzoic acid or 5-Cyano-2-hydroxybenzoic acid.[1][2]

Identifier Value Source

CAS Number 1163141-57-8 [31[4]1[5]

IUPAC Name 3-cyano-5-hydroxybenzoic acid  [4]

Molecular Formula CsHsNOs3 [31[41[6]
Benzoic acid, 3-cyano-5-

Synonyms [4][6]
hydroxy-

AIJZBNIPPCUFCO-
InChlKey [4115]
UHFFFAOYSA-N

SMILES SIC(O)C1=CC(O)=CC(C#N)= o

Physicochemical & Computational Properties

The following properties provide insight into the molecule's behavior in various chemical and
biological systems. These values are primarily derived from computational models, which are
indispensable in modern chemistry for predicting molecular behavior.

Property Value Source
Molecular Weight 163.13 g/mol [3114]
Monoisotopic Mass 163.026943022 Da [4107]
Topological Polar Surface Area

(TPSA) 81.32 A2 [3]
Predicted LogP 0.96 [3]
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 3 [3]
Rotatable Bonds 1 [3]
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Synthesis and Purification Strategies

While a specific, peer-reviewed synthesis protocol for 3-Cyano-5-hydroxybenzoic acid is not
readily available in the searched literature, a plausible and efficient synthetic route can be
designed based on established organometallic and aromatic substitution reactions. The
following represents an expert-driven, hypothetical workflow.

Proposed Retrosynthetic Analysis & Forward Synthesis
Workflow

The most logical approach involves starting from a readily available, appropriately substituted
benzene derivative and introducing the functional groups in a strategic sequence. A plausible
precursor is 3,5-dihydroxybenzoic acid or its ester, which allows for selective functionalization.

The workflow below outlines a potential two-step synthesis starting from Methyl 3,5-
dihydroxybenzoate.
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Step 1: Selective Functionalization

(Methyl 3,5-dihydroxybenzoate)

T20, Pyridine
(Triflation)
Rationale: Activates one hydroxyl group
for subsequent cyanation.

\ 4
@ethyl 3-hydroxy—5—(((trif|uoromethyl)suIfonyl)oxy)benzoa@

Zn(CN)z, Pd(PPhs)a
(Palladium-catalyzed Cyanation)
Rationale: Efficiently installs the nitrile group.

Step 2: vaanation

G/Iethyl 3-cyano-5-hydroxybenzoate)

LiOH, THF/H20
(Saponification)
Rationale: Mild hydrolysis of the methyl ester
to the carboxylic acid.

Step 3: Hefdrolysis

@-Cyano-S-hydroxybenzoic acid (Final Produc@

Click to download full resolution via product page

Caption: A plausible three-step synthetic workflow for 3-Cyano-5-hydroxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)
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This protocol is a conceptualized procedure. Researchers must conduct their own risk
assessments and optimization studies.

Objective: To synthesize 3-Cyano-5-hydroxybenzoic acid.

Materials:

Methyl 3,5-dihydroxybenzoate
 Trifluoromethanesulfonic anhydride (Tf20)

e Pyridine (anhydrous)

e Dichloromethane (DCM, anhydrous)

e Zinc Cyanide (Zn(CN)2)

o Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a)
e N,N-Dimethylformamide (DMF, anhydrous)

e Lithium Hydroxide (LIOH)

o Tetrahydrofuran (THF)

e Hydrochloric Acid (1M HCI)

o Ethyl Acetate

e Brine

e Magnesium Sulfate (anhydrous)

Protocol:

o Step 1: Selective Monotriflation of Methyl 3,5-dihydroxybenzoate

o Causality: This step selectively activates one of the two equivalent hydroxyl groups. The
triflate is an excellent leaving group, preparing the molecule for the subsequent palladium-
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catalyzed cross-coupling reaction.

o Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom
flask under a nitrogen atmosphere.

o Cool the solution to 0 °C using an ice bath.

o Add anhydrous pyridine (1.1 eq) dropwise.

o Slowly add Trifluoromethanesulfonic anhydride (1.05 eq) dropwise, maintaining the
temperature at 0 °C.

o Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an
additional 3 hours.

o Monitor reaction completion via Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with saturated ammonium chloride solution, extract
with DCM, wash with brine, dry over anhydrous MgSOa4, and concentrate under reduced
pressure. Purify the crude product via flash column chromatography.

Step 2: Palladium-Catalyzed Cyanation

o Causality: This is a robust method for introducing a nitrile group onto an aromatic ring,
replacing the triflate leaving group. Zinc cyanide is used as the cyanide source, and the
palladium catalyst facilitates the C-C bond formation.

o To a flask containing the purified triflate intermediate (1.0 eq), add Zinc Cyanide (0.6 eq)
and Pd(PPhs)4 (0.05 eq).

o Evacuate and backfill the flask with nitrogen three times.

o Add anhydrous DMF via syringe.

o Heat the reaction mixture to 100 °C and stir for 4-6 hours.

o Monitor the reaction by TLC.
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o After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter
through a pad of celite.

o Wash the organic layer with water and brine, dry over anhydrous MgSOa, and concentrate.
Purify the resulting methyl ester by column chromatography.

o Step 3: Saponification to the Final Product

o Causality: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Lithium hydroxide in a THF/water mixture is a standard, mild condition that minimizes side
reactions with the nitrile and phenol groups.

o Dissolve the purified methyl 3-cyano-5-hydroxybenzoate (1.0 eq) in a mixture of THF and
water.

o Add Lithium Hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
o Monitor the disappearance of the starting material by TLC.
o Once complete, remove the THF under reduced pressure.

o Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCI, which will
precipitate the product.

o Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to
yield 3-Cyano-5-hydroxybenzoic acid.

Spectroscopic Characterization Profile (Predicted)

To ensure the identity and purity of a synthesized compound, a suite of spectroscopic analyses
is essential. Based on the structure, the following are the expected key spectral features.

e 1H NMR (in DMSO-ds): The aromatic region should display three distinct signals. We would
expect a proton between the two electron-withdrawing groups (carboxyl and cyano) to be
furthest downfield, followed by the proton between the hydroxyl and cyano groups, and
finally the proton between the hydroxyl and carboxyl groups. Each signal would appear as a
triplet or a complex multiplet due to meta-coupling. The acidic protons of the carboxyl and
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hydroxyl groups would appear as broad singlets at a far downfield chemical shift (>10 ppm),
which would disappear upon a D20 exchange.

e 13C NMR (in DMSO-ds): Approximately 8 distinct carbon signals are expected: the carboxyl
carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and six unique aromatic carbons,
including the carbon attached to the hydroxyl group at a high chemical shift (~155-160 ppm)
and the carbon attached to the nitrile group at a low chemical shift (~110-115 ppm).

e FT-IR (ATR): Characteristic vibrational bands are expected. A broad peak from ~3300-2500
cm~1 corresponding to the O-H stretches of the carboxylic acid and phenol. A sharp C=0
stretch for the carboxylic acid around 1700-1680 cm~1. A sharp, medium-intensity C=N
stretch around 2230-2220 cm~1. Aromatic C=C stretching bands will appear in the 1600-
1450 cm~1 region.

e Mass Spectrometry (ESI-): In negative ion mode, the primary ion observed would be the
deprotonated molecule [M-H]~ at an m/z of approximately 162.02.

Reactivity and Application as a Molecular Scaffold

The true value of 3-Cyano-5-hydroxybenzoic acid lies in the orthogonal reactivity of its three
functional groups. This allows for selective, stepwise modifications, making it a powerful
building block for combinatorial chemistry and targeted synthesis.

(@ 3-Cyano-5-hydroxybenzoic acid D

T
Carboxylic Acid Reactions PhenolicHydroxyl Reactions L Nitrile Group Reactions

Esterification Amide Coupling Etherification O-Acylation Reduction to Amine Hydrolysis to Carboxylic Acid Cycloaddition to Tetrazole
(e.g., + ROH, H*) (e.g., + RNHz, HATU) (e.g., + R-X, Base) (e.g., + Ac20) (e.g., Hz, Raney Ni) (e.g., H3O*, heat) (e.g., NaNs)

Click to download full resolution via product page

Caption: Chemical reactivity map of 3-Cyano-5-hydroxybenzoic acid's functional groups.

Role in Drug Discovery
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The hydroxybenzoic acid motif is present in numerous biologically active compounds.[8][9] For
instance, 5-aminosalicylic acid, an isomer of aminated 3-hydroxybenzoic acid, is a cornerstone
treatment for inflammatory bowel disease.[10] The precursor 3-Amino-5-hydroxybenzoic acid is
a key building block for potent natural products like the ansamycin antibiotics and mitomycin
anticancer agents.[11]

This positions 3-Cyano-5-hydroxybenzoic acid as a valuable starting point for generating
libraries of novel compounds. The nitrile can be reduced to a primary amine, hydrolyzed to
another carboxylic acid, or converted to a tetrazole ring (a common carboxylic acid bioisostere),
while the phenol and carboxylic acid can be used as anchor points for introducing
pharmacophoric fragments.

Applications in Materials Science

The rigid structure and multiple functional points for polymerization make this molecule a
candidate for creating advanced materials. It could serve as a monomer for synthesizing
aromatic polyesters or polyamides with tailored properties. The nitrile and hydroxyl groups can
also be used for cross-linking polymer chains, enhancing thermal stability and mechanical
strength.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. The Globally Harmonized System (GHS)
classifications for this compound indicate significant hazards.

Hazard Identification

Based on available data, 3-Cyano-5-hydroxybenzoic acid is classified with the following
hazards:[4]

H302: Harmful if swallowed.[4][12]

H312: Harmful in contact with skin.[4]

H315: Causes skin irritation.[4][12]

H319: Causes serious eye irritation.[4][12]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://rasayanjournal.co.in/admin/php/upload/684_pdf.pdf
https://www.researchgate.net/publication/330076866_Synthesis_and_Antibacterial_Activity_of_Novel_3-Hydroxy_Benzoic_Acid_Hybrid_Derivative_Part_I
https://www.researchgate.net/publication/398129181_Synthesis_and_Evaluation_of_Novel_5-2-Cyano-3-substituted_phenylprop-2-enoylamino-2-hydroxy_Benzoic_Acid
https://pubs.rsc.org/en/content/articlelanding/2012/np/c2np00019a
https://www.benchchem.com/product/b2988749?utm_src=pdf-body
https://www.benchchem.com/product/b2988749?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyano-5-hydroxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyano-5-hydroxybenzoic-acid
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyano-5-hydroxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyano-5-hydroxybenzoic-acid
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyano-5-hydroxybenzoic-acid
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2988749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e H332: Harmful if inhaled.[4]

o H335: May cause respiratory irritation.[4][12]

Recommended Handling and Storage Protocol

» Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors.[13] An emergency eyewash station and safety shower
must be readily accessible.[13]

» Personal Protective Equipment (PPE):
o Hand Protection: Wear nitrile or other chemically resistant gloves.[13][14]
o Eye Protection: Use chemical safety goggles and/or a face shield.[13][14]

o Skin and Body Protection: A lab coat is mandatory. Wear suitable protective clothing to
prevent skin contact.[13][14]

o Respiratory Protection: For weighing or operations that may generate dust, use an
appropriate respirator.[13]

e Handling: Avoid creating dust. Wash hands thoroughly after handling.[12] Do not eat, drink,
or smoke in the laboratory.[12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Recommended storage temperature is 2-8°C.[3] Keep away from strong oxidizing agents.
[13]

» First Aid Measures:
o Inhalation: Move the person to fresh air.[12][14]
o Skin Contact: Immediately wash with plenty of soap and water.[12][13]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do so. Continue rinsing.[12][14]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyano-5-hydroxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyano-5-hydroxybenzoic-acid
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-1-Z3.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-1-Z3.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-1-Z3.pdf
https://www.lobachemie.com/lab-chemical-msds/MSDS-3hydroxy-benzoic-acid-CASNO-99-06-D0159-EN.aspx
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-1-Z3.pdf
https://www.lobachemie.com/lab-chemical-msds/MSDS-3hydroxy-benzoic-acid-CASNO-99-06-D0159-EN.aspx
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-1-Z3.pdf
https://www.lobachemie.com/lab-chemical-msds/MSDS-3hydroxy-benzoic-acid-CASNO-99-06-D0159-EN.aspx
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-1-Z3.pdf
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://www.chemscene.com/1163141-57-8.html
https://www.chemscene.com/1163141-57-8.html
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-1-Z3.pdf
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://www.lobachemie.com/lab-chemical-msds/MSDS-3hydroxy-benzoic-acid-CASNO-99-06-D0159-EN.aspx
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-1-Z3.pdf
https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-BR-Site/pt_BR/-/BRL/ShowDocument-File?ProductSKU=MDA_CHEM-804537&DocumentId=804537_SDS_ZA_EN.PDF&DocumentType=MSD&Language=EN&Country=ZA&Origin=PDP
https://www.lobachemie.com/lab-chemical-msds/MSDS-3hydroxy-benzoic-acid-CASNO-99-06-D0159-EN.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2988749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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